molecular formula C17H15ClN2O3 B2437548 4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide CAS No. 1797147-66-0

4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B2437548
CAS No.: 1797147-66-0
M. Wt: 330.77
InChI Key: BFQBEQFFRJOGOQ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a naphthalene core substituted with a hydroxyl group, a carboxamide group, a chloro group, and a cyanooxan group, making it a molecule of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Naphthalene Derivatization:

    Cyanooxan Group Introduction: The cyanooxan group can be introduced through a nucleophilic substitution reaction involving a suitable oxan precursor and a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-hydroxynaphthalene-2-carboxamide: Lacks the cyanooxan group, resulting in different chemical properties and reactivity.

    N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide: Lacks the chloro group, affecting its substitution reactions.

    4-chloro-N-(4-cyanooxan-4-yl)-naphthalene-2-carboxamide: Lacks the hydroxyl group, impacting its oxidation and reduction reactions.

Properties

IUPAC Name

4-chloro-N-(4-cyanooxan-4-yl)-1-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-14-9-13(15(21)12-4-2-1-3-11(12)14)16(22)20-17(10-19)5-7-23-8-6-17/h1-4,9,21H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQBEQFFRJOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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